6-Ethynyl-naphthalene-2-carboxylic acid methyl ester
Overview
Description
6-Ethynyl-naphthalene-2-carboxylic acid methyl ester is an organic compound with a complex structure that includes a naphthalene ring substituted with an ethynyl group and a carboxylic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-naphthalene-2-carboxylic acid methyl ester typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which is a polycyclic aromatic hydrocarbon.
Bromination: Naphthalene is brominated to form 6-bromo-naphthalene.
Sonogashira Coupling: The 6-bromo-naphthalene undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst to form 6-ethynyl-naphthalene.
Carboxylation: The 6-ethynyl-naphthalene is then carboxylated to introduce the carboxylic acid group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-naphthalene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the naphthalene ring.
Major Products
Oxidation: Formation of 6-ethynyl-naphthalene-2-carboxylic acid.
Reduction: Formation of 6-ethynyl-naphthalene-2-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
6-Ethynyl-naphthalene-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Ethynyl-naphthalene-2-carboxylic acid methyl ester involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Ethynyl-naphthalene-2-carboxylic acid: Similar structure but lacks the ester group.
6-Bromo-naphthalene-2-carboxylic acid methyl ester: Similar structure but with a bromine substituent instead of the ethynyl group.
Naphthalene-2-carboxylic acid methyl ester: Lacks the ethynyl group.
Uniqueness
6-Ethynyl-naphthalene-2-carboxylic acid methyl ester is unique due to the presence of both the ethynyl group and the ester group, which confer distinct chemical reactivity and potential for diverse applications. The ethynyl group provides a site for further functionalization, while the ester group can be hydrolyzed to release the active carboxylic acid.
Properties
IUPAC Name |
methyl 6-ethynylnaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-3-10-4-5-12-9-13(14(15)16-2)7-6-11(12)8-10/h1,4-9H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLGRVFKBUZBET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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